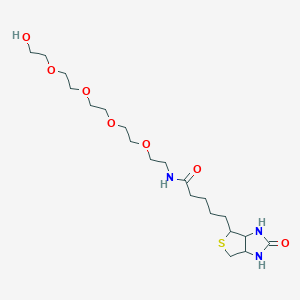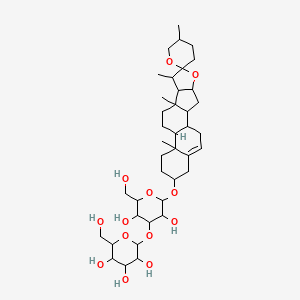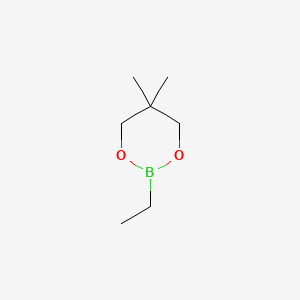
Biotin-PEG5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG5-OH, also known as biotinylated polyethylene glycol with five ethylene glycol units and a terminal hydroxyl group, is a versatile compound widely used in biochemical and medical research. This compound combines the properties of biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with polyethylene glycol (PEG), which enhances solubility and biocompatibility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG5-OH typically involves the conjugation of biotin with a PEG chain. The process begins with the activation of biotin, often using N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG chain that has a terminal amine group, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG components.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated synthesizers and purification systems to ensure high yield and purity. The process is carefully monitored to maintain consistent product quality, which is crucial for its applications in research and medical fields.
化学反応の分析
Types of Reactions: Biotin-PEG5-OH can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group at the terminal end of the PEG chain can participate in substitution reactions, forming esters or ethers.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which is a key feature for its use in biochemical assays.
Common Reagents and Conditions:
Substitution Reactions: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Mild oxidizing agents such as pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
Esters and Ethers: Formed from substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation.
Alkanes: Produced from reduction reactions.
科学的研究の応用
Biotin-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and in surface modification of nanoparticles.
Biology: Facilitates the immobilization of biomolecules on surfaces for biosensor development and bioassays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic kits and purification systems due to its strong binding affinity to avidin and streptavidin.
作用機序
The primary mechanism by which Biotin-PEG5-OH exerts its effects is through the biotin moiety’s strong binding affinity to avidin and streptavidin. This interaction is highly specific and robust, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and reduces the immunogenicity of the biotinylated molecules, making them more suitable for in vivo applications.
類似化合物との比較
Biotin-PEG2-OH: Shorter PEG chain, less hydrophilic.
Biotin-PEG10-OH: Longer PEG chain, more hydrophilic.
Biotin-PEG-NHS: Contains an NHS ester for direct conjugation to amines.
Uniqueness of Biotin-PEG5-OH: this compound strikes a balance between hydrophilicity and molecular size, making it versatile for various applications. Its moderate PEG chain length provides sufficient solubility and flexibility without significantly increasing the molecular weight, which is advantageous for both in vitro and in vivo studies.
特性
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFSCYFMGWFCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)





![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)


